1,2-Dipalmitoleoyl-sn-glycero-3-phosphoethanolamine physical properties
1,2-Dipalmitoleoyl-sn-glycero-3-phosphoethanolamine physical properties
An In-depth Technical Guide to the Physical Properties of 1,2-Dipalmitoleoyl-sn-glycero-3-phosphoethanolamine (DPPE)
Introduction: The Indispensable Role of DPPE in Membrane Science
1,2-Dipalmitoleoyl-sn-glycero-3-phosphoethanolamine (DPPE) is a synthetic phospholipid that serves as a cornerstone in the field of membrane biophysics and pharmaceutical development.[1] As a member of the phosphatidylethanolamine (PE) family, its structure consists of a glycerol backbone, two palmitoleoyl fatty acid chains at the sn-1 and sn-2 positions, and a phosphoethanolamine headgroup at the sn-3 position. This amphiphilic nature, with a hydrophilic headgroup and hydrophobic tails, drives its self-assembly into ordered structures like lipid bilayers in aqueous environments.[2]
The precise chemical composition and consistent physical properties of DPPE make it an invaluable tool for creating model membrane systems.[1] These artificial bilayers are essential for a wide range of research, including studies on membrane fluidity, permeability, and the complex interactions between membrane-bound proteins and lipids.[2] Furthermore, the unique characteristics of DPPE are increasingly leveraged in the pharmaceutical industry for the development of advanced drug delivery systems, such as liposomes and other lipid-based nanoparticles, to enhance the efficacy and safety of therapeutic agents.[1][3] This guide provides a comprehensive overview of the core physical properties of DPPE and the experimental methodologies used to characterize them, offering researchers and drug development professionals a foundational resource for their work.
Core Physical and Chemical Properties of DPPE
The utility of DPPE in experimental and formulation settings is dictated by its distinct physicochemical properties. These parameters govern its behavior in solution, its packing within a lipid bilayer, and its thermal response.
| Property | Value | References |
| Molecular Formula | C₃₇H₇₄NO₈P | [4][5] |
| Molecular Weight | 691.96 g/mol | [4][5] |
| Appearance | White to off-white powder or crystalline solid | [4][6] |
| Gel-to-Liquid Crystalline Phase Transition Temperature (Tₘ) | ~63-64.5 °C | [7][8] |
| Fluid-to-Inverted Hexagonal Phase Transition (Tₕ) | ~123 °C | [7] |
| Solubility | Soluble in chloroform | [6] |
Thermal Behavior: The Gel-to-Liquid Crystalline Phase Transition
One of the most critical physical properties of DPPE is its main phase transition temperature (Tₘ), which occurs at approximately 63-64.5 °C.[7][8] Below this temperature, in the gel phase (Lβ), the hydrocarbon chains of the DPPE molecules are tightly packed in a highly ordered, all-trans conformation. As the temperature increases and reaches the Tₘ, the lipid assembly absorbs heat and undergoes an endothermic transition into the liquid crystalline phase (Lα). In this fluid phase, the hydrocarbon chains become disordered and exhibit greater rotational and lateral mobility.[7][9]
This thermotropic behavior is fundamental to the function of lipid bilayers and is a key parameter in the design of liposomal drug delivery systems. The stability and permeability of a liposome are directly influenced by the phase state of its constituent lipids. The Tₘ can be precisely measured using Differential Scanning Calorimetry (DSC), a technique that detects the heat absorbed during the phase transition.[10][11][12]
Structural Properties in Bilayers
The smaller headgroup of phosphoethanolamine compared to other phospholipids like phosphocholine (PC) results in distinct packing properties within a bilayer.[13] This leads to a smaller area per lipid molecule and more ordered hydrocarbon tails.[13][14] Molecular dynamics simulations have shown that the amine groups of DPPE can form strong intermolecular and intramolecular hydrogen bonds with the phosphate and carbonyl groups of neighboring lipids.[13] This dense hydrogen-bonding network contributes to the formation of stable, well-ordered membranes, making DPPE a preferred component for constructing robust model systems.[1]
Experimental Characterization Methodologies
Accurate characterization of DPPE's physical properties is essential for reproducible research and development. The following sections detail the standard experimental protocols for determining key parameters.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
DSC is a non-perturbing thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material.[10][12] It is the gold-standard method for determining the Tₘ of lipid dispersions.[11][15]
Principle of Causality: When a hydrated DPPE sample is heated, it absorbs a specific amount of heat as it transitions from the ordered gel phase to the disordered liquid crystalline phase. The DSC instrument measures this heat absorption as a change in the heat flow relative to an inert reference, producing a thermogram where the phase transition appears as a distinct peak. The apex of this peak corresponds to the Tₘ.
Detailed Experimental Protocol:
-
Sample Preparation: Prepare a thin film of DPPE by dissolving a known quantity in chloroform, evaporating the solvent under a stream of nitrogen, and placing it under a high vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with an appropriate buffer (e.g., PBS, Tris) to a final concentration of 1-5 mg/mL. This is done above the Tₘ of the lipid (~70°C for DPPE) with intermittent vortexing to ensure the formation of multilamellar vesicles (MLVs).
-
DSC Loading: Accurately load a specific volume of the hydrated lipid dispersion into a DSC sample pan. An identical volume of the hydration buffer is loaded into the reference pan.
-
Instrument Setup: Place the sample and reference pans into the calorimeter. Equilibrate the system at a temperature well below the expected Tₘ (e.g., 25°C).
-
Thermal Scan: Heat the sample and reference at a constant rate (e.g., 1-2 °C/min) through the temperature range of interest (e.g., 25°C to 80°C).[16]
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. The Tₘ is determined from the peak of the endothermic transition. The enthalpy of the transition (ΔH) can be calculated by integrating the area under the peak.
Dynamic Light Scattering (DLS) for Vesicle Size Characterization
DLS is a non-invasive technique used to measure the size distribution of small particles, such as liposomes or vesicles, in suspension.[17][18]
Principle of Causality: Particles suspended in a liquid undergo random Brownian motion. Smaller particles move more rapidly than larger ones.[17] DLS measures the time-dependent fluctuations in the intensity of laser light scattered by the particles. By analyzing the rate of these fluctuations, the diffusion coefficient of the particles can be calculated, which is then used to determine their hydrodynamic diameter via the Stokes-Einstein equation.[19]
Detailed Experimental Protocol:
-
Vesicle Preparation: Prepare unilamellar vesicles (LUVs) by extruding the MLV suspension (prepared as in the DSC protocol) through polycarbonate membranes with a defined pore size (e.g., 100 nm).[20] This process is performed at a temperature above the lipid's Tₘ.
-
Sample Dilution: Dilute the vesicle suspension with the same filtered buffer used for hydration to a concentration suitable for DLS analysis (typically in the range of 0.1-1.0 mg/mL) to avoid multiple scattering effects.[19]
-
Instrument Setup: Place the diluted sample in a clean cuvette and insert it into the DLS instrument. Allow the sample to thermally equilibrate to the desired temperature (e.g., 25°C).
-
Measurement: The instrument directs a laser beam through the sample, and a detector measures the scattered light at a specific angle over time.
-
Data Analysis: An autocorrelation function is generated from the intensity fluctuations. This function is then analyzed by the instrument's software using algorithms (e.g., cumulants analysis) to calculate the average particle size (Z-average) and the polydispersity index (PDI), which indicates the width of the size distribution.[21][22]
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